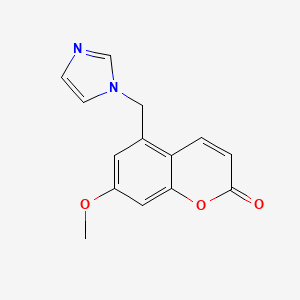
2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core with an imidazolylmethyl group at the 5-position and a methoxy group at the 7-position. Benzopyran derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
The synthesis of 2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazolylmethyl Group: The imidazolylmethyl group can be introduced via a nucleophilic substitution reaction using an imidazole derivative and a suitable leaving group.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
化学反応の分析
2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolylmethyl and methoxy groups can participate in substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is investigated for its potential biological activities, such as antioxidant, anticancer, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The imidazolylmethyl group can enhance binding affinity to target proteins, while the methoxy group may influence the compound’s pharmacokinetic properties.
類似化合物との比較
2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- can be compared with other benzopyran derivatives, such as:
Coumarin (2H-1-Benzopyran-2-one): Known for its anticoagulant and antioxidant properties.
7-Hydroxycoumarin: Exhibits strong fluorescence and is used in biochemical assays.
4-Methylumbelliferone: Used as a fluorescent probe in enzymatic studies.
The uniqueness of 2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other benzopyran derivatives.
特性
CAS番号 |
828265-60-7 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC名 |
5-(imidazol-1-ylmethyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C14H12N2O3/c1-18-11-6-10(8-16-5-4-15-9-16)12-2-3-14(17)19-13(12)7-11/h2-7,9H,8H2,1H3 |
InChIキー |
RTEPOVPUOGMDPA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C=CC(=O)OC2=C1)CN3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
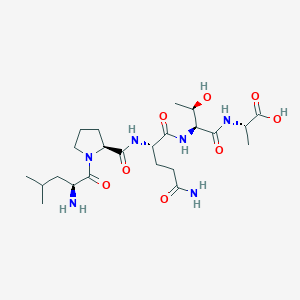
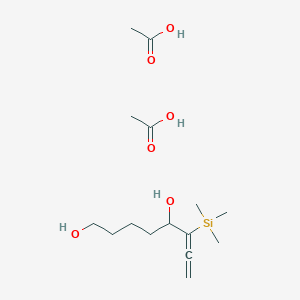
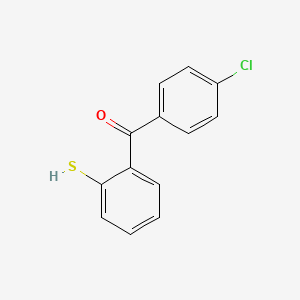



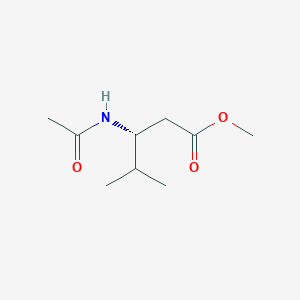
![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
